![molecular formula C17H14N4S B10809226 2-Thiazolamine, 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-phenyl- CAS No. 315703-48-1](/img/structure/B10809226.png)
2-Thiazolamine, 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-phenyl-
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Overview
Description
WAY-306955 is a chemical compound known for its role as a modulator of transcriptional repression. It is primarily used in scientific research to study the inhibition of p38 mitogen-activated protein kinase, a protein involved in cellular responses to stress and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-306955 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically provided by the manufacturer or detailed in scientific literature.
Industrial Production Methods
Industrial production of WAY-306955 follows standardized protocols to ensure high purity and consistency. This involves large-scale synthesis using optimized reaction conditions, purification processes, and quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
WAY-306955 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of WAY-306955.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thiazolamines, including this compound, exhibit a range of pharmacological properties:
1. Antimicrobial Activity
Studies have shown that compounds similar to 2-Thiazolamine can possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting microbial growth .
2. Anticancer Potential
The thiazole core is associated with anticancer activities. Research has indicated that thiazole derivatives can inhibit key enzymes involved in cancer progression and may induce apoptosis in cancer cells. The mechanisms often involve the inhibition of DNA synthesis and interference with cellular signaling pathways .
3. Anti-inflammatory Effects
Compounds containing thiazole rings have also been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A study synthesized various thiazole derivatives and evaluated their antimicrobial activity using the paper disc diffusion method. The findings indicated that certain derivatives showed significant activity against both gram-positive and gram-negative bacteria, suggesting that modifications on the thiazole ring could enhance efficacy .
Case Study 2: Anticancer Activity
In vitro studies on thiazole derivatives revealed their ability to inhibit the proliferation of human hepatocellular carcinoma (HepG-2) cells. Molecular docking studies suggested that these compounds bind effectively to dihydrofolate reductase, a target for many anticancer drugs .
Comparative Analysis of Biological Activities
Mechanism of Action
WAY-306955 exerts its effects by modulating transcriptional repression. It targets the p38 mitogen-activated protein kinase pathway, inhibiting its activity and thereby affecting the expression of genes involved in stress and inflammation responses. This modulation can lead to changes in cellular behavior and function .
Comparison with Similar Compounds
Similar Compounds
SB203580: Another p38 mitogen-activated protein kinase inhibitor with similar applications.
BIRB 796: A potent inhibitor of p38 mitogen-activated protein kinase used in research.
VX-702: A selective inhibitor of p38 mitogen-activated protein kinase with therapeutic potential.
Uniqueness
WAY-306955 is unique in its specific modulation of transcriptional repression, making it a valuable tool for studying the intricate mechanisms of gene regulation and cellular responses to stress and inflammation .
Biological Activity
Chemical Identity and Properties
The compound 2-Thiazolamine, 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-phenyl- (CAS No. 315703-51-6) is a thiazole derivative with significant biological implications. Its molecular formula is C18H16N4S and it has a molecular weight of approximately 320.41 g/mol. The compound has a melting point range of 206-209 °C and a predicted density of 1.30 g/cm³ .
Biological Activity
The biological activities of thiazole derivatives, including 2-thiazolamine compounds, have been extensively studied, revealing a range of pharmacological effects:
-
Anticancer Activity :
- Thiazole-based compounds have been shown to exhibit significant anticancer properties. For instance, studies indicate that various derivatives possess cytotoxic effects against multiple cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells .
- A notable study demonstrated that thiazole derivatives inhibited the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
-
Antioxidant Properties :
- Compounds in the thiazole family are recognized for their antioxidant capabilities, which help in scavenging free radicals and protecting cellular components from oxidative damage. This property may contribute to their potential in chemoprevention and therapeutic applications against oxidative stress-related diseases .
- Antimicrobial Activity :
Case Studies
Several case studies illustrate the biological efficacy of thiazole derivatives:
-
Study on Anticancer Effects :
In a systematic evaluation of several thiazole compounds, researchers found that specific modifications to the thiazole ring enhanced anticancer activity significantly. For example, one derivative exhibited an IC50 value of 0.06 µM against dihydrofolate reductase (DHFR), indicating potent inhibition relevant to cancer treatment strategies . -
Antioxidant Evaluation :
Another study assessed the antioxidant activity of a series of thiazole derivatives using DPPH and nitric oxide scavenging assays. Results indicated that certain compounds effectively reduced oxidative stress markers in vitro, highlighting their potential as therapeutic agents against oxidative damage .
Comparative Data Table
Property | Value |
---|---|
Molecular Formula | C18H16N4S |
Molecular Weight | 320.41 g/mol |
Melting Point | 206-209 °C |
Density | 1.30 g/cm³ |
Biological Activities | Anticancer, Antioxidant, Antimicrobial |
Properties
CAS No. |
315703-48-1 |
---|---|
Molecular Formula |
C17H14N4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14N4S/c1-12-16(21-10-6-5-9-15(21)18-12)14-11-22-17(20-14)19-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20) |
InChI Key |
OTPPMCHBFVFQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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